N3-Methyl pantoprazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

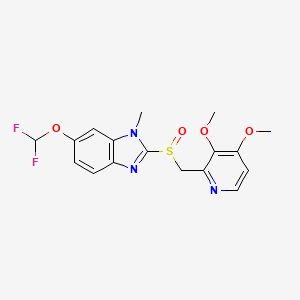

Structure

3D Structure

Properties

IUPAC Name |

6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2N3O4S/c1-22-13-8-10(26-16(18)19)4-5-11(13)21-17(22)27(23)9-12-15(25-3)14(24-2)6-7-20-12/h4-8,16H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIXLAGYOWZQJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)OC(F)F)N=C1S(=O)CC3=NC=CC(=C3OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721924-06-7 | |

| Record name | N3-Methyl pantoprazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0721924067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N3-METHYL PANTOPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2LW553878 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of N3-Methyl pantoprazole?

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-Methyl pantoprazole (B1678409), systematically known as 6-(difluoromethoxy)-2-[(3,4-dimethoxy-2-pyridinyl)methylsulfinyl]-1-methylbenzimidazole, is a recognized impurity and related compound of pantoprazole, a widely used proton pump inhibitor (PPI).[1] As with any active pharmaceutical ingredient (API), the characterization and control of impurities are critical for ensuring drug safety and efficacy. This technical guide provides a comprehensive overview of the chemical structure, synthesis, analytical methodologies, and known biological context of N3-Methyl pantoprazole, also referred to as Pantoprazole EP Impurity F.[1]

Chemical Structure and Identification

The core structure of this compound features a benzimidazole (B57391) ring system linked to a substituted pyridine (B92270) ring via a methylsulfinyl bridge. The distinguishing feature of this molecule is the methylation at the N-1 position of the benzimidazole ring, in contrast to the parent drug, pantoprazole, which possesses a hydrogen atom at this position.

Chemical Structure:

References

An In-depth Technical Guide on the Physicochemical Properties of N3-Methyl pantoprazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of N3-Methyl pantoprazole (B1678409). Given that N3-Methyl pantoprazole is primarily documented as a process impurity of the widely-used proton pump inhibitor (PPI) pantoprazole, this guide also includes comparative data for the parent compound to provide essential context for researchers.[1][2][3]

The information herein covers key chemical and physical data, detailed experimental protocols for determining fundamental properties, and visualizations of relevant biological and experimental workflows to support research and development activities.

Physicochemical Properties

Quantitative data for this compound and its parent compound, pantoprazole, are summarized below. Data for this compound is limited, reflecting its status as a reference impurity.

This compound

This compound, or 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1-methylbenzimidazole, is recognized as "Pantoprazole EP Impurity F".[1]

| Property | Value | Source |

| IUPAC Name | 6-(difluoromethoxy)-2-[(3,4-dimethoxy-2-pyridinyl)methylsulfinyl]-1-methylbenzimidazole | PubChem[1] |

| Chemical Formula | C₁₇H₁₇F₂N₃O₄S | PubChem[1] |

| Molecular Weight | 397.4 g/mol | PubChem[1][4] |

| CAS Number | 721924-06-7 | DC Chemicals[4] |

| Melting Point | 88 - 96°C (for a mixture of 1- and 3-isomers) | ChemicalBook[5] |

| Boiling Point | 573.0±60.0 °C (Predicted) | ChemicalBook[5] |

| pKa | Data Not Available | |

| logP | 2.3 (XLogP3) | PubChem[1] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | ChemicalBook[5] |

Pantoprazole (Parent Compound for Comparison)

| Property | Value | Source |

| IUPAC Name | (RS)-6-(Difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzo[d]imidazole | Wikipedia[6] |

| Chemical Formula | C₁₆H₁₅F₂N₃O₄S | PubChem[7] |

| Molecular Weight | 383.37 g/mol | Wikipedia[6] |

| Melting Point | 139-140 °C (decomposes) | PubChem[7] |

| pKa | pKa1: 3.83 - 3.92, pKa2: 8.19 | APExBIO, PubChem[7][8] |

| logP | 2.05 - 2.2 | PubChem, FooDB[7][9] |

| Water Solubility | 0.5 g/L (Predicted), Freely soluble (Sodium Sesquihydrate form) | FooDB, FDA[9][10] |

| DMSO Solubility | ≥17.95 mg/mL | RayBiotech[11] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These are generalized standard procedures applicable to compounds like this compound.

Determination of pKa via Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter influencing a drug's absorption and distribution. Potentiometric titration is a high-precision method for its determination.[12]

Principle: A solution of the compound is titrated with a standardized acid or base. The pKa is determined from the pH at the half-equivalence point of the titration curve, where the concentrations of the protonated and deprotonated species are equal.[13]

Methodology:

-

Preparation: Accurately weigh a sample of the compound (e.g., 5-10 mg) and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to a final concentration of approximately 1-10 mM. Ensure the compound is fully dissolved.

-

Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature.

-

Titration Setup: Place the sample solution in a thermostatted vessel equipped with a magnetic stirrer. Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

-

Titration: Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH). After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa value corresponds to the pH at the midpoint of the buffer region (the flattest part of the curve before the steep inflection at the equivalence point). Alternatively, the first derivative of the curve (ΔpH/ΔV) can be plotted against volume to precisely identify the equivalence point. The pKa is the pH at half of this volume.[13]

Determination of logP via Shake-Flask Method

The partition coefficient (logP) measures a compound's lipophilicity, which is crucial for predicting its membrane permeability and pharmacokinetic behavior. The shake-flask method is the gold standard for logP determination.[14]

Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and water (or a buffer like PBS pH 7.4). The logP is the base-10 logarithm of the ratio of the compound's concentration in the organic phase to its concentration in the aqueous phase at equilibrium.[14][15]

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water (or buffer) and water (or buffer) with n-octanol by mixing them vigorously and allowing the layers to separate for at least 24 hours.

-

Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase. The concentration should be low enough to avoid saturation in either phase and allow for accurate quantification.

-

Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a known volume of the pre-saturated n-octanol with a known volume of the compound's aqueous solution.

-

Equilibration: Agitate the vessel at a constant temperature for a sufficient time (e.g., 1-24 hours) to ensure equilibrium is reached. The mixture should be shaken gently to prevent emulsion formation.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.[16]

-

Calculation: Calculate the partition coefficient (P) as P = [Concentration in Octanol] / [Concentration in Aqueous]. The logP is then calculated as log₁₀(P).

Determination of Solubility via Shake-Flask Method

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability.

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water, buffer) at a constant temperature until the solution is saturated (equilibrium). The concentration of the dissolved compound in the supernatant is then measured to determine its solubility.[17]

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the test solvent (e.g., phosphate (B84403) buffer pH 7.4). The excess solid should be clearly visible.

-

Equilibration: Seal the vial and place it in a shaker or rotator within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the suspension for a defined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a filter that does not adsorb the compound).

-

Sample Dilution: Accurately dilute an aliquot of the clear supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is reported as the solubility, typically in units of mg/mL or µg/mL.[18]

Visualizations: Pathways and Workflows

The following diagrams illustrate the mechanism of action of the parent compound pantoprazole, a general synthesis workflow, and a standard experimental procedure.

References

- 1. This compound | C17H17F2N3O4S | CID 70298534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound|CAS 721924-06-7|DC Chemicals [dcchemicals.com]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. 624742-53-6 CAS MSDS (N-Methyl Pantoprazole, mixture of 1 and 3 isomers) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Pantoprazole - Wikipedia [en.wikipedia.org]

- 7. Pantoprazole | C16H15F2N3O4S | CID 4679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. Showing Compound Pantoprazole (FDB023589) - FooDB [foodb.ca]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. raybiotech.com [raybiotech.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. m.youtube.com [m.youtube.com]

- 14. acdlabs.com [acdlabs.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. agilent.com [agilent.com]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

N3-Methyl Pantoprazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N3-Methyl pantoprazole (B1678409), a known process-related impurity of the proton pump inhibitor, pantoprazole. The document details its chemical properties, synthesis, and the context of its formation as a pharmaceutical impurity.

Core Chemical Data

N3-Methyl pantoprazole, systematically named 6-(difluoromethoxy)-2-[(3,4-dimethoxy-2-pyridinyl)methylsulfinyl]-1-methylbenzimidazole, is a methylated derivative of pantoprazole.[1] Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 721924-06-7 | [1] |

| Molecular Formula | C₁₇H₁₇F₂N₃O₄S | [1] |

| Molecular Weight | 397.40 g/mol | |

| IUPAC Name | 6-(difluoromethoxy)-2-[(3,4-dimethoxy-2-pyridinyl)methylsulfinyl]-1-methylbenzimidazole | [1] |

| Synonyms | Pantoprazole EP Impurity F | [1] |

Synthesis and Formation

This compound is typically formed as a byproduct during the synthesis of pantoprazole.[2][3] The methylation occurs on the nitrogen atom at position 3 of the benzimidazole (B57391) ring system of the pantoprazole molecule.

General Synthetic Pathway

The synthesis of N-methylated pantoprazole impurities can be achieved by reacting pantoprazole sodium with a methylating agent, such as methyl iodide, in a suitable solvent like dichloromethane (B109758).[4] This reaction can produce a mixture of N1 and N3 methylated isomers.

Experimental Protocol: General N-Methylation of Pantoprazole

The following is a general procedure for the N-methylation of pantoprazole, which would yield this compound among the products.

Materials:

-

Pantoprazole sodium sesquihydrate (PAN–Na+·1.5H₂O)

-

Methyl iodide (CH₃I)

-

Dichloromethane (CH₂Cl₂)

-

Magnetic stirrer

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, add dichloromethane (50 mL) and pantoprazole sodium sesquihydrate (10 g, 23 mmol).[4]

-

Add methyl iodide (3.7 g, 26 mmol) to the mixture.[4]

-

Reflux the mixture for 3 hours.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled, filtered, and washed with dichloromethane.[4]

-

The filtrate is concentrated under reduced pressure.[4]

-

The resulting product, a mixture of N-methylated isomers, can be further purified by column chromatography to isolate the this compound.

Context as a Pharmaceutical Impurity

In the context of pharmaceutical manufacturing, this compound is considered a process-related impurity.[2][3] Regulatory bodies like the European Pharmacopoeia (EP) list it as "Pantoprazole EP Impurity F".[1] The presence of such impurities in an active pharmaceutical ingredient (API) must be carefully controlled and monitored to ensure the safety and efficacy of the final drug product.

The formation of N-methylated impurities can sometimes be attributed to trace amounts of formaldehyde (B43269) in solvents like methanol, which can be converted to formic acid and act as a methylating source under certain reaction conditions.[4]

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available information on the specific biological activity or interaction of this compound with any signaling pathways. Its primary relevance in the scientific literature is as a chemical entity for the quality control of pantoprazole. As an impurity, its pharmacological and toxicological profiles are not extensively studied in the same way as the active pharmaceutical ingredient. The mechanism of action of the parent compound, pantoprazole, involves the inhibition of the gastric H+/K+ ATPase (proton pump) in parietal cells.[5][6]

Conclusion

This compound is a well-characterized impurity of pantoprazole. While its synthesis is straightforward, its presence in the final drug product is carefully controlled. This guide provides the essential chemical information and context for researchers and professionals in the field of drug development and quality control. Further research into the potential biological effects of this and other pantoprazole-related impurities could be of value in comprehensively understanding the safety profile of the drug.

References

- 1. This compound | C17H17F2N3O4S | CID 70298534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Prospects to the formation and control of potential dimer impurity E of pantoprazole sodium sesquihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pantoprazole | C16H15F2N3O4S | CID 4679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

N3-Methyl Pantoprazole: A Technical Overview of a Key Pantoprazole Impurity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-Methyl pantoprazole (B1678409) is recognized primarily as a process-related impurity and potential metabolite of pantoprazole, a widely used proton pump inhibitor (PPI). While extensive research has elucidated the biological activity and mechanism of action of pantoprazole, specific, in-depth public data on the pharmacological and toxicological profile of N3-Methyl pantoprazole remains limited. This technical guide provides a comprehensive overview of the known chemical properties of this compound and explores its potential biological activities through the lens of its parent compound, pantoprazole. This document summarizes the established mechanism of pantoprazole, discusses how N3-methylation could theoretically impact its function, and outlines the experimental approaches typically employed in the evaluation of such compounds.

Introduction

Pantoprazole is a cornerstone in the treatment of acid-related gastrointestinal disorders. It functions as an irreversible inhibitor of the gastric H+/K+ ATPase (proton pump) in parietal cells, thereby reducing gastric acid secretion.[1] The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. This compound is identified as "Pantoprazole EP Impurity F" and is a known related substance.[2] Understanding the biological profile of such impurities is crucial for drug development, quality control, and regulatory compliance. This guide synthesizes the available information on this compound and provides a framework for its potential biological significance.

Chemical and Physical Properties

A comparative summary of the key chemical and physical properties of pantoprazole and this compound is presented in Table 1. The primary structural difference is the methylation at the N3 position of the benzimidazole (B57391) ring in this compound.[2]

Table 1: Chemical and Physical Properties of Pantoprazole and this compound

| Property | Pantoprazole | This compound | Reference(s) |

| IUPAC Name | (RS)-6-(Difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzo[d]imidazole | 6-(difluoromethoxy)-2-[(3,4-dimethoxy-2-pyridinyl)methylsulfinyl]-1-methylbenzimidazole | [1][2] |

| Molecular Formula | C16H15F2N3O4S | C17H17F2N3O4S | [1][2] |

| Molecular Weight | 383.37 g/mol | 397.4 g/mol | [1][2] |

| CAS Number | 102625-70-7 | 721924-06-7 | [1][2] |

Potential Biological Activity and Mechanism of Action

The Established Mechanism of Pantoprazole

Pantoprazole is a prodrug that requires activation in an acidic environment. The mechanism involves the following key steps:

-

Accumulation: As a weak base, pantoprazole selectively accumulates in the acidic canaliculi of gastric parietal cells.

-

Acid-Catalyzed Activation: In this acidic milieu, pantoprazole undergoes a proton-catalyzed conversion to a reactive tetracyclic sulfenamide (B3320178).

-

Covalent Inhibition: The activated sulfenamide forms a covalent disulfide bond with cysteine residues (specifically Cys813 and Cys822) on the luminal side of the H+/K+ ATPase.

-

Inhibition of Acid Secretion: This irreversible binding inactivates the proton pump, thereby inhibiting the final step of gastric acid secretion.[1]

Mechanism of Pantoprazole Action

Theoretical Impact of N3-Methylation on Biological Activity

The methylation at the N3 position of the benzimidazole ring in this compound could potentially alter its biological activity in several ways compared to the parent compound:

-

Protonation and Activation: The N-methylation might influence the pKa of the benzimidazole nitrogen, which is crucial for the initial protonation step in the acidic environment of the parietal cell. A change in the rate or extent of protonation could affect the subsequent conversion to the active sulfenamide intermediate.

-

Enzyme Binding: While the covalent bond forms with the pyridine (B92270) ring part of the activated molecule, the overall conformation and steric hindrance introduced by the methyl group on the benzimidazole ring could potentially affect the binding affinity and orientation of the activated form within the proton pump's binding pocket.

-

Metabolism: Pantoprazole is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C19 and CYP3A4.[1] The N3-methyl group could alter the metabolic profile of the molecule, potentially leading to different metabolites or a different rate of clearance. This could impact its pharmacokinetic profile and potential for drug-drug interactions.

-

Off-Target Effects: The structural modification could lead to interactions with other biological targets, resulting in a different pharmacological or toxicological profile.

It is important to note that without experimental data, these points remain theoretical.

In Vitro and In Vivo Studies: A Framework for Evaluation

In Vitro Experimental Protocols

-

H+/K+ ATPase Inhibition Assay:

-

Objective: To determine the inhibitory potency (e.g., IC50) of the compound on the proton pump.

-

Methodology:

-

Isolation of H+/K+ ATPase-rich vesicles from porcine or rabbit gastric mucosa.

-

Incubation of the enzyme preparation with varying concentrations of the test compound (pre-activated in an acidic buffer, pH ~4.0).

-

Initiation of the ATPase reaction by adding ATP.

-

Measurement of ATP hydrolysis, typically by quantifying the amount of inorganic phosphate (B84403) released using a colorimetric assay (e.g., malachite green).

-

Calculation of the percentage of inhibition relative to a control and determination of the IC50 value.

-

-

-

Cell-Based Assays for Acid Secretion:

-

Objective: To assess the effect of the compound on acid production in cultured parietal cells or gastric glands.

-

Methodology:

-

Isolation and culture of rabbit gastric glands or primary parietal cells.

-

Loading the cells with a pH-sensitive fluorescent dye (e.g., BCECF).

-

Stimulation of acid production using secretagogues like histamine (B1213489) or forskolin.

-

Treatment with different concentrations of the test compound.

-

Measurement of changes in intracellular pH using fluorescence microscopy or spectroscopy.

-

-

-

Cytochrome P450 Inhibition/Induction Assays:

-

Objective: To evaluate the potential for drug-drug interactions by assessing the compound's effect on major CYP450 enzymes.

-

Methodology:

-

Incubation of human liver microsomes or recombinant CYP enzymes with the test compound and a specific probe substrate for each enzyme.

-

Quantification of the metabolite of the probe substrate using LC-MS/MS.

-

Determination of the IC50 for inhibition or the EC50 for induction.

-

-

In Vivo Experimental Protocols

-

Gastric Acid Secretion in Animal Models:

-

Objective: To determine the in vivo efficacy and duration of action of the compound in reducing gastric acid secretion.

-

Methodology:

-

Use of animal models such as the pylorus-ligated Shay rat or Ghosh-Schild rat with a chronic gastric fistula.

-

Administration of the test compound via oral or intravenous routes.

-

Stimulation of gastric acid secretion using histamine or pentagastrin.

-

Collection of gastric juice at different time points.

-

Measurement of the volume, pH, and total acid output of the collected gastric juice.

-

-

-

Pharmacokinetic Studies:

-

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

-

Methodology:

-

Administration of a single dose of the test compound to animals (e.g., rats, dogs).

-

Collection of blood samples at various time points.

-

Quantification of the concentration of the parent compound and its potential metabolites in plasma using a validated bioanalytical method (e.g., LC-MS/MS).

-

Calculation of key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

-

-

-

Toxicology Studies:

-

Objective: To assess the safety profile of the compound.

-

Methodology:

-

Acute toxicity studies involving the administration of single, high doses to determine the LD50.

-

Repeated-dose toxicity studies (sub-chronic and chronic) to evaluate the effects of long-term exposure on various organs.

-

Genotoxicity and carcinogenicity studies to assess the mutagenic and carcinogenic potential.

-

-

General Experimental Workflow for PPI Evaluation

Conclusion

This compound is a well-identified impurity of pantoprazole. While there is a lack of specific public data on its biological activity, its structural relationship to pantoprazole allows for informed hypotheses about its potential pharmacological and metabolic properties. The methylation at the N3 position of the benzimidazole ring is a key modification that could influence its activation, interaction with the H+/K+ ATPase, and metabolic fate. A thorough evaluation using standard in vitro and in vivo models for proton pump inhibitors would be necessary to fully characterize its biological profile. For researchers and professionals in drug development, understanding the potential impact of such impurities is essential for ensuring the overall safety and efficacy of pantoprazole-containing drug products. Further research into the specific biological activities of this compound is warranted to fill the current knowledge gap.

References

An In-depth Technical Guide on the Core Pharmacological Aspects of Pantoprazole and an Overview of its N3-Methylated Impurity

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a detailed overview of the known pharmacological effects of pantoprazole (B1678409). Information on N3-Methyl pantoprazole is limited, as it is primarily documented as a process-related impurity of pantoprazole. The content herein is for informational purposes and should not be construed as a comprehensive pharmacological or toxicological evaluation of this compound.

Introduction

Pantoprazole is a widely used proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[][2] It is the active ingredient in medications for conditions such as stomach ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.[][2][3] The purity of an active pharmaceutical ingredient (API) is critical to its safety and efficacy. During the synthesis and storage of pantoprazole, various related substances, or impurities, can form. One such identified impurity is this compound, also known as Pantoprazole EP Impurity F.[4][5] Regulatory bodies like the European Pharmacopoeia mandate the identification and control of such impurities.[2]

This technical guide details the established pharmacological profile of pantoprazole and collates the currently available, albeit limited, information on this compound.

Core Pharmacology of Pantoprazole

Mechanism of Action

Pantoprazole is a substituted benzimidazole (B57391) that acts as an irreversible inhibitor of the gastric H+/K+ ATPase (proton pump) in parietal cells.[][3][5] This enzyme represents the final step in the pathway of gastric acid secretion.[][3][5] Pantoprazole accumulates in the acidic environment of the parietal cell canaliculus, where it is converted to its active form, a cyclic sulfenamide. This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, leading to its inactivation.[2][5] This inhibition is long-lasting, and acid secretion resumes only after the synthesis of new proton pumps.[][5]

Pharmacodynamics

The primary pharmacodynamic effect of pantoprazole is the dose-dependent inhibition of both basal and stimulated gastric acid secretion, regardless of the stimulus.[2][5] This leads to a significant increase in gastric pH. Beyond its effects on gastric acid, some studies have investigated other potential pharmacological actions. For instance, in-vitro studies have demonstrated that pantoprazole can have a relaxing effect on the lower esophageal sphincter (LES) and myometrium.[6][7][8][9]

Quantitative Data on Pantoprazole's Pharmacological Effects

The following table summarizes quantitative data from an in-vitro study on the relaxant effect of pantoprazole on rat lower esophageal sphincter (LES) tissue.

| Concentration of Pantoprazole | Mean Relaxation of Carbachol-Contracted LES (%) | Statistical Significance (p-value) |

| 5 x 10-6 mol/L | 2.23% (compared to 3.95% in control) | Not significant |

| 5 x 10-5 mol/L | 10.47% | < 0.05 |

| 1.5 x 10-4 mol/L | 19.89% | < 0.001 |

Data extracted from an in-vitro study on rat LES tissue.[6][8]

Experimental Protocols for Key Experiments

In-Vitro Analysis of Pantoprazole's Effect on Lower Esophageal Sphincter (LES) Tone

This protocol is based on a study investigating the in-vitro effects of pantoprazole on rat LES tone.[6][7][8]

-

Tissue Preparation:

-

Male rats (250-300 g) are anesthetized and sacrificed.

-

The lower esophageal sphincter (LES) tissue is isolated, and the mucosal lining is removed.

-

The tissue is placed in a 30-mL organ bath containing a modified Krebs solution.

-

The solution is continuously aerated with a 95% O2 - 5% CO2 gas mixture and maintained at room temperature.

-

The tissue is allowed to stabilize for 60 minutes.

-

-

Experimental Procedure:

-

A contractile response is induced by adding 10-6 mol/L carbachol (B1668302) to the organ bath.

-

Once the contraction plateaus, different cumulative concentrations of freshly prepared pantoprazole (5 x 10-6 mol/L, 5 x 10-5 mol/L, and 1.5 x 10-4 mol/L) are added directly to the tissue bath.

-

Tissue activity is recorded using a 4-channel transducer data acquisition system.

-

-

Data Analysis:

-

The percentage of relaxation from the carbachol-induced contraction is calculated for each concentration of pantoprazole.

-

Statistical analysis is performed to determine the significance of the observed relaxation compared to a control group.

-

Visualizing Pantoprazole's Mechanism of Action

The following diagram illustrates the signaling pathway for pantoprazole's inhibition of the gastric proton pump.

This compound: An Overview

This compound is identified as a process-related impurity in the synthesis of pantoprazole.[4][5] Its presence and limits are monitored to ensure the quality of the final drug product.

Chemical Identity

-

Chemical Name: 6-(difluoromethoxy)-2-[(3,4-dimethoxy-2-pyridinyl)methylsulfinyl]-1-methylbenzimidazole[4]

-

Molecular Formula: C17H17F2N3O4S[5]

-

Molecular Weight: 397.40 g/mol [5]

-

CAS Number: 721924-06-7[4]

Pharmacological Data

There is a significant lack of publicly available scientific literature detailing the specific pharmacological effects, mechanism of action, or quantitative activity (e.g., IC50, binding affinity) of this compound. One commercial supplier briefly mentions that it is an "impurity of Pantoprazole-induced stereotyped behaviors and emesis, inhibits discriminative avoidance behavior, and induces catalepsy in rats models," however, these claims are not substantiated by published, peer-reviewed experimental data in the search results.

Importance of Impurity Profiling

The characterization of impurities like this compound is a critical aspect of drug development and manufacturing. Regulatory agencies require that impurities are identified and controlled to ensure they do not adversely affect the safety and efficacy of the API.[2] The structural difference—the methylation at the N3 position of the benzimidazole ring—could potentially alter the compound's interaction with biological targets, its metabolic profile, and its overall pharmacological or toxicological properties compared to the parent compound, pantoprazole.

Logical Relationship and Workflow

The following diagram illustrates the relationship between the active pharmaceutical ingredient (pantoprazole) and its impurity (this compound) within the context of drug manufacturing and quality control.

Conclusion

Pantoprazole is a well-characterized proton pump inhibitor with a clear mechanism of action and established clinical utility. In contrast, this compound is known primarily as a manufacturing impurity. While its chemical structure is defined, its pharmacological and toxicological profiles remain largely uncharacterized in publicly accessible scientific literature. The absence of data underscores the importance of robust analytical methods for the detection and control of such impurities in pharmaceutical production. Further research would be necessary to fully elucidate any potential pharmacological effects of this compound and to understand its contribution, if any, to the overall safety profile of pantoprazole-containing medicines.

References

- 2. Prospects to the formation and control of potential dimer impurity E of pantoprazole sodium sesquihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. This compound | C17H17F2N3O4S | CID 70298534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pantoprazole impurity A | LGC Standards [lgcstandards.com]

- 7. Pantoprazole | C16H15F2N3O4S | CID 4679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. jgtps.com [jgtps.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N3-Methyl pantoprazole (B1678409), a known process-related impurity and potential metabolite of the proton pump inhibitor (PPI) pantoprazole. While extensive research has been conducted on pantoprazole, which is widely used for the treatment of acid-related gastrointestinal disorders, specific data on the pharmacological and toxicological profile of its N-methylated derivatives are less abundant in publicly available literature. This document synthesizes the existing knowledge on the synthesis, characterization, and biological context of N3-Methyl pantoprazole and related compounds. It includes available quantitative data, detailed experimental methodologies adapted from established protocols for pantoprazole, and visual diagrams of relevant pathways and workflows to support further research and drug development efforts in this area.

Introduction to Pantoprazole and its N-Methylated Impurities

Pantoprazole is a second-generation proton pump inhibitor that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[1] Like other benzimidazole-derived PPIs, pantoprazole is a prodrug that requires activation in an acidic environment.[2] The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. During the synthesis of pantoprazole, several process-related impurities can be formed, including N-methylated derivatives on the benzimidazole (B57391) ring system.[1]

This compound, also known as Pantoprazole EP Impurity F, is one such derivative.[3] Another related compound is N1-Methyl pantoprazole (Impurity D).[1] These impurities are often found in mixtures and their levels are strictly controlled by pharmacopeial standards.[4][5] Understanding the chemical properties and potential biological activities of these impurities is crucial for quality control and regulatory compliance in the pharmaceutical industry.

Chemical Properties and Synthesis

Chemical Structure

The chemical structures of pantoprazole and its N1- and N3-methylated derivatives are shown below. The methylation occurs on one of the nitrogen atoms of the benzimidazole moiety.

-

Pantoprazole: 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole

-

N1-Methyl pantoprazole (Impurity D): 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1-methyl-1H-benzimidazole

-

This compound (Impurity F): 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1-methyl-1H-benzimidazole[3]

Synthesis of Pantoprazole and Formation of N-Methylated Impurities

The synthesis of pantoprazole generally involves the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with 2-(chloromethyl)-3,4-dimethoxypyridine (B69304) hydrochloride, followed by oxidation of the resulting thioether to the sulfoxide (B87167).[6]

The formation of N-methylated impurities such as this compound is typically a result of the presence of methylating agents during the synthesis process or as degradation products.[1] Specific, targeted synthesis protocols for this compound are not widely published, as it is primarily considered an impurity to be minimized. However, its synthesis for use as a reference standard would likely involve the methylation of a suitable pantoprazole precursor.

Mechanism of Action and Pharmacokinetics of Pantoprazole

The biological activity of this compound is not well-documented. To provide context, the established mechanism of action and pharmacokinetics of the parent compound, pantoprazole, are summarized here.

Mechanism of Action

Pantoprazole, as a proton pump inhibitor, acts by irreversibly blocking the H+/K+-ATPase (proton pump) in gastric parietal cells.[7] This enzyme is the final step in the pathway of gastric acid secretion. The process involves the following steps:

-

Absorption and Concentration: Pantoprazole is absorbed in the small intestine and reaches the parietal cells via the bloodstream. As a weak base, it accumulates in the acidic secretory canaliculi of these cells.[8]

-

Acid-Catalyzed Activation: In the highly acidic environment of the canaliculi, pantoprazole undergoes a proton-catalyzed conversion to its active form, a cyclic sulfenamide (B3320178).[8]

-

Covalent Binding and Inhibition: The activated sulfenamide forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, specifically Cys-813 and Cys-822.[8] This binding irreversibly inactivates the enzyme, thus inhibiting both basal and stimulated gastric acid secretion.[7]

Pharmacokinetics of Pantoprazole

The pharmacokinetic parameters of pantoprazole have been extensively studied.

| Parameter | Value | Reference |

| Bioavailability | ~77% | [9] |

| Protein Binding | ~98% | [9] |

| Metabolism | Primarily by CYP2C19 (demethylation) and CYP3A4 (oxidation), followed by sulfation. | [7][9] |

| Elimination Half-life | 1-2 hours | [1] |

| Excretion | ~71% in urine (as metabolites), ~18% in feces. | [9] |

The metabolites of pantoprazole are considered to have no significant pharmacological activity.[7][9] The metabolic fate and potential activity of this compound are not well-established.

Quantitative Data

| Compound | Assay System | IC50 Value (µM) | Reference |

| Pantoprazole | H+/K+-ATPase in gastric membrane vesicles | 6.8 | [10][11][12][13] |

| This compound | Not available | Not available |

Experimental Protocols

Detailed experimental protocols for the specific synthesis and biological evaluation of this compound are not widely published. The following protocols for pantoprazole can be adapted for the study of its N-methylated derivatives.

Synthesis of Pantoprazole (General Procedure)

This protocol describes a general method for the synthesis of pantoprazole, which can be modified for the synthesis of its impurities for use as reference standards.

-

Condensation: React 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride in the presence of a base (e.g., sodium hydroxide) in a suitable solvent (e.g., isopropanol (B130326) or water) to form the thioether intermediate.[2][6]

-

Oxidation: The thioether is then oxidized to the sulfoxide (pantoprazole) using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or sodium hypochlorite (B82951) in a solvent like dichloromethane.[2]

-

Purification: The crude pantoprazole is purified by recrystallization or column chromatography.

Analytical Method for the Determination of Pantoprazole and its Impurities by HPLC

This method is suitable for the separation and quantification of pantoprazole and its related impurities, including this compound.[4]

-

Chromatographic System:

-

Column: Hypersil ODS C18 (or equivalent), 5 µm particle size.

-

Mobile Phase A: 0.01 M phosphate (B84403) buffer (pH 7.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A suitable gradient program to separate all impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 290 nm.

-

-

Sample Preparation:

-

Dissolve the sample in a suitable diluent (e.g., a mixture of mobile phases).

-

-

Validation:

-

The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

-

In Vitro H+/K+-ATPase Inhibition Assay

This protocol can be used to determine the inhibitory activity of this compound on the proton pump.[8]

-

Preparation of H+/K+-ATPase Vesicles:

-

Isolate gastric microsomal vesicles rich in H+/K+-ATPase from a suitable animal source (e.g., hog or rabbit stomach). This typically involves homogenization and differential centrifugation of the gastric mucosa.

-

-

ATPase Activity Assay:

-

The ATPase activity is measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

-

Incubate the prepared vesicles with varying concentrations of the test compound (e.g., this compound) in a buffer solution containing ATP and necessary cofactors (Mg2+, K+).

-

The reaction is initiated by the addition of ATP and stopped after a defined period.

-

The amount of released Pi is determined colorimetrically.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

-

Plot the percentage inhibition against the logarithm of the compound concentration to determine the IC50 value.

-

Visualizations

Signaling Pathway of Proton Pump Inhibition

Caption: General mechanism of proton pump inhibition by pantoprazole.

Experimental Workflow for H+/K+-ATPase Inhibition Assay

Caption: Workflow for determining H+/K+-ATPase inhibition.

Conclusion

This compound is a recognized impurity of pantoprazole, and its presence in the final drug product is carefully monitored. While the pharmacological and toxicological profiles of pantoprazole are well-established, there is a notable lack of specific data for its N-methylated derivatives in the public domain. This technical guide has compiled the available information and provided a framework of experimental protocols adapted from the parent compound to facilitate further investigation. Future research should focus on the synthesis of pure this compound and its comprehensive biological evaluation to fully understand its potential effects. Such studies are essential for ensuring the continued safety and efficacy of pantoprazole-containing medications.

References

- 1. Prospects to the formation and control of potential dimer impurity E of pantoprazole sodium sesquihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2008001392A2 - An improved process for the preparation of pantoprazole and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 3. This compound | C17H17F2N3O4S | CID 70298534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. benchchem.com [benchchem.com]

- 9. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. PlumX [plu.mx]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

The Emergence of an Impurity: A Technical Guide to the Discovery and Origin of N3-Methyl Pantoprazole in Pantoprazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of N3-methyl pantoprazole (B1678409), a known impurity in the synthesis of the proton pump inhibitor pantoprazole. The document details its discovery, origin, and the synthetic and analytical methodologies crucial for its identification and control. Quantitative data is presented in structured tables for clarity, and experimental protocols are provided for key methodologies. Visual diagrams generated using Graphviz illustrate the pantoprazole synthesis pathway, the formation of N-methylated impurities, and the analytical workflow for their detection. This guide serves as a comprehensive resource for professionals engaged in the research, development, and quality control of pantoprazole.

Introduction

Pantoprazole, a substituted benzimidazole (B57391), is a widely used proton pump inhibitor that effectively suppresses gastric acid secretion.[1] The synthesis of pantoprazole is a well-established multi-step process; however, like any chemical synthesis, it is susceptible to the formation of impurities. One such process-related impurity is N3-methyl pantoprazole, also identified as Pantoprazole EP Impurity F.[][3] The presence of impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, a thorough understanding of their formation and control is paramount in pharmaceutical manufacturing. This guide focuses specifically on the discovery, origin, and analytical control of this compound.

The Synthetic Pathway of Pantoprazole and the Genesis of N-Methylated Impurities

The conventional synthesis of pantoprazole involves a two-step process:

-

Condensation: The initial step is the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with 2-(chloromethyl)-3,4-dimethoxypyridine (B69304) hydrochloride. This reaction is typically carried out in the presence of a base to yield the thioether intermediate, pantoprazole sulfide (B99878).[4]

-

Oxidation: The subsequent and critical step is the selective oxidation of the pantoprazole sulfide to the corresponding sulfoxide, which is pantoprazole.[4]

N-methylated impurities, including this compound (Impurity F) and its N1-isomer (Impurity D), are formed due to the methylation of the benzimidazole ring of the pantoprazole molecule.[4] While the exact source of the methyl group in the industrial synthesis is not always definitively identified, potential sources could include residual methylated reagents or solvents. The presence of an electron-donating group on the C-5 position of the benzimidazole moiety in both pantoprazole (difluoromethoxy group) and the related drug omeprazole (B731) (methoxy group) has been suggested to facilitate N-methylation.[5]

Experimental Protocols

Synthesis of a Mixture of N-Methyl Pantoprazole (Impurities D and F)

This protocol is adapted from a described method for the methylation of pantoprazole to yield a mixture of N1 and N3 isomers.[5]

Materials:

-

Pantoprazole Sodium Sesquihydrate (PAN–Na+·1.5H₂O)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Methyl Iodide (CH₃I)

-

Methanol (MeOH)

-

Ammonium Hydroxide (NH₄OH)

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, add dichloromethane (50 mL) and pantoprazole sodium sesquihydrate (10 g, 23 mmol).

-

Distill approximately 10 mL of the solvent.

-

Add methyl iodide (3.7 g, 26 mmol) to the mixture.

-

Reflux the mixture for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of CH₂Cl₂/MeOH/NH₄OH (80:20:1).

-

After completion of the reaction, cool the mixture to 25 °C.

-

Filter the mixture and wash the solid with dichloromethane.

-

Concentrate the filtrate under reduced pressure until turbidity is observed.

-

Cool the mixture to 10 °C and stir for 3 hours.

-

The resulting precipitate, a mixture of N1 and this compound, can be collected by filtration.

Analytical Method for the Determination of Pantoprazole and its Impurities by HPLC

The following is a representative High-Performance Liquid Chromatography (HPLC) method for the analysis of pantoprazole and its related substances, including N-methylated impurities.

Chromatographic Conditions:

| Parameter | Condition |

| Column | Hypersil ODS (125 x 4.0 mm, 5 µm) or equivalent C18 column[6] |

| Mobile Phase A | 0.01 M Phosphate buffer (pH 7.0)[6] |

| Mobile Phase B | Acetonitrile[6] |

| Gradient | A time-based gradient elution is typically employed.[6] |

| Flow Rate | 1.0 mL/min[6] |

| Column Temperature | 40 °C[6] |

| Detection | UV at 290 nm[7] |

| Injection Volume | 20 µL[6] |

System Suitability:

Before sample analysis, the chromatographic system should be equilibrated with the mobile phase, and system suitability parameters (e.g., resolution, tailing factor, and theoretical plates) should be verified to ensure the performance of the system.

Quantitative Data

The levels of impurities in an active pharmaceutical ingredient (API) are a critical quality attribute. While specific quantitative data for this compound across various batches and manufacturers is proprietary, studies on pantoprazole impurities have reported the presence of multiple process-related impurities. One study identified six impurities in pantoprazole sodium bulk drug substance with area percentages ranging from approximately 0.05% to 0.34% by HPLC.[8] The International Council for Harmonisation (ICH) guidelines provide thresholds for the reporting, identification, and qualification of impurities in new drug substances.

Table 1: Representative HPLC Methods for Pantoprazole Impurity Analysis

| Method | Column | Mobile Phase | Detection | Reference |

| RP-HPLC | Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm) | Gradient of Ammonium Acetate buffer (pH 4.5) and Acetonitrile | 290 nm | [4] |

| RP-HPLC | Hypersil ODS (125 x 4.0 mm, 5 µm) | Gradient of Phosphate buffer (pH 7.0) and Acetonitrile | 290 nm | [6] |

| RP-UPLC | Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm) | Gradient of Di-Basic Ammonium Phosphate buffer (pH 7.5) and Acetonitrile:Methanol (70:30) | 290 nm | [7] |

Discussion and Conclusion

The discovery and characterization of impurities such as this compound are integral to ensuring the quality and safety of pantoprazole. The formation of this impurity is a consequence of N-methylation on the benzimidazole ring, a reaction that appears to be facilitated by the electron-donating substituent at the C-5 position. While methods for the synthesis of a mixture containing this compound are available, the selective synthesis or efficient purification of this specific isomer requires further investigation.

The control of this compound and other impurities in the final API relies on a combination of optimized synthesis process parameters and robust analytical methods. The HPLC and UPLC methods outlined in this guide provide a solid foundation for the detection and quantification of these impurities, enabling manufacturers to meet stringent regulatory requirements.

For researchers and drug development professionals, a comprehensive understanding of the impurity profile of pantoprazole is crucial for the development of generic formulations, the improvement of existing synthetic routes, and for ensuring patient safety. This technical guide provides a foundational understanding of the discovery, origin, and analytical considerations for this compound, highlighting areas where further research could contribute to the enhanced control of this and other related impurities.

References

- 1. CN100500660C - Process for the preparation of pantoprazole - Google Patents [patents.google.com]

- 3. Pantoprazole EP Impurity F | 721924-06-7 | SynZeal [synzeal.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scielo.br [scielo.br]

- 7. jgtps.com [jgtps.com]

- 8. researchgate.net [researchgate.net]

N3-Methyl Pantoprazole Primary Reference Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the N3-Methyl pantoprazole (B1678409) primary reference standard, a critical component in the pharmaceutical quality control of pantoprazole-containing drug products. N3-Methyl pantoprazole is recognized as a process impurity and degradation product of pantoprazole, identified as "Pantoprazole EP Impurity F" and is often found in a mixture with its N1-isomer, designated as "Pantoprazole EP Impurity D".[1][2] A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for ensuring the safety and efficacy of pantoprazole formulations.

Chemical and Physical Properties

This compound is a methylated derivative of pantoprazole, a widely used proton pump inhibitor. Its formation can occur during the synthesis of pantoprazole or as a degradation product. The presence of trace amounts of formaldehyde (B43269) in methanol (B129727), a common solvent in the manufacturing process, can lead to the formation of methylated impurities.[3] It can also be synthesized directly for use as a reference standard in analytical testing.[3]

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 6-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1-methyl-1H-benzimidazole | [4] |

| Synonyms | Pantoprazole EP Impurity F, Pantoprazole USP Related Compound F | [4] |

| CAS Number | 721924-06-7 | [5] |

| Molecular Formula | C₁₇H₁₇F₂N₃O₄S | [5] |

| Molecular Weight | 397.4 g/mol | [5] |

| Appearance | Viscous Yellow Oil | [6] |

| Solubility | Soluble in Methanol, DMSO | [5] |

| Storage | 2-8 °C | [5] |

Synthesis and Formation

The synthesis of this compound as a reference standard is crucial for its use in the quantitative analysis of impurities in pantoprazole active pharmaceutical ingredients (APIs) and finished drug products.

Formation Mechanism

The N-methylation of the benzimidazole (B57391) ring of pantoprazole is a known impurity formation pathway.[1] This can occur through various mechanisms, including the presence of methylating agents as impurities in solvents or reagents used during synthesis. For instance, formaldehyde impurities in methanol can be a source of methylation.[3]

Synthetic Protocol

A common method for the synthesis of N-Methyl pantoprazole involves the direct methylation of pantoprazole sodium.

Experimental Protocol: Synthesis of N-Methyl Pantoprazole

-

Materials:

-

Pantoprazole Sodium Sesquihydrate

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Methyl Iodide (CH₃I)

-

Magnetic stirrer

-

Round-bottom flask

-

Reflux condenser

-

-

Procedure:

-

Add pantoprazole sodium sesquihydrate (10 g, 23 mmol) to a 250 mL round-bottom flask equipped with a magnetic stirrer.

-

Add dichloromethane (50 mL) to the flask.

-

Distill off approximately 10 mL of the solvent.

-

Add methyl iodide (3.7 g, 26 mmol) to the mixture.

-

Reflux the mixture for 3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of CH₂Cl₂/MeOH/NH₄OH (80:20:1).

-

Upon completion of the reaction, cool the mixture to 25 °C.

-

Filter the mixture and wash the solid with dichloromethane.

-

Concentrate the filtrate under reduced pressure until turbidity is observed.

-

Cool the mixture to 10 °C and stir for 3 hours to facilitate precipitation.

-

Isolate the product, which will be a mixture of N-methylated isomers (Impurity D and F).[3]

-

Caption: Synthetic scheme for N-Methyl Pantoprazole.

Analytical Characterization

The accurate identification and quantification of this compound in pharmaceutical samples require robust analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detectors is the most common technique employed.

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for separating this compound from pantoprazole and other related impurities.

Experimental Protocol: HPLC-UV Analysis of Pantoprazole and its Impurities

-

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

-

Mobile Phase:

-

A gradient elution is typically used.

-

Mobile Phase A: 0.01 M phosphate (B84403) buffer (pH 7.0)

-

Mobile Phase B: Acetonitrile (B52724)

-

-

Gradient Program:

-

A typical gradient might start with a higher proportion of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the impurities and the active ingredient.

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 290 nm[7]

-

Column Temperature: 30 °C

-

Injection Volume: 20 µL

Quantitative Data from a Typical HPLC Analysis

| Compound | Retention Time (min) | Relative Retention Time (vs. Pantoprazole) |

| Pantoprazole | ~10.5 | 1.00 |

| This compound (Impurity F) | Varies | Varies |

| Pantoprazole Sulfone (Impurity A) | ~8.5 | ~0.81 |

| Pantoprazole Sulfide (Impurity B) | ~15.0 | ~1.43 |

Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and mobile phase conditions.

Caption: General workflow for HPLC analysis of pantoprazole impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For highly sensitive and specific detection and quantification of this compound, particularly at trace levels, LC-MS/MS is the method of choice.

Experimental Protocol: LC-MS/MS Analysis

-

Instrumentation:

-

LC-MS/MS system with a triple quadrupole mass spectrometer

-

Electrospray Ionization (ESI) in positive ion mode

-

-

Chromatographic Conditions:

-

Similar to the HPLC-UV method, using a C18 column and a gradient elution with a mobile phase consisting of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol).

-

-

Mass Spectrometry Parameters:

Typical LC-MS/MS Parameters for Pantoprazole Analysis

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transition (Pantoprazole) | m/z 384.1 → 200.0 |

| Collision Energy (Pantoprazole) | 29 V |

| Dwell Time | 150 ms |

| Capillary Voltage | 5000 V |

Role in Drug Development and Quality Control

The this compound primary reference standard is indispensable for:

-

Method Validation: To validate analytical methods for the determination of impurities in pantoprazole.

-

Routine Quality Control: To accurately quantify the levels of this compound in batches of pantoprazole API and finished products.

-

Stability Studies: To monitor the formation of this compound as a degradation product under various stress conditions (e.g., heat, light, humidity).

Pantoprazole Metabolic and Degradation Pathways

Understanding the metabolic and degradation pathways of pantoprazole provides context for the formation of impurities like this compound. Pantoprazole is a prodrug that is activated in the acidic environment of the stomach's parietal cells to inhibit the proton pump (H+/K+-ATPase).[10]

Caption: Overview of Pantoprazole Metabolism, Degradation, and Impurity Formation.

This guide provides a foundational understanding of the this compound primary reference standard. For further in-depth information and specific applications, consulting the relevant pharmacopeias and scientific literature is recommended.

References

- 1. Prospects to the formation and control of potential dimer impurity E of pantoprazole sodium sesquihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pantoprazole EP Impurity F | 721924-06-7 | SynZeal [synzeal.com]

- 5. allmpus.com [allmpus.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. scielo.br [scielo.br]

- 8. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synchronous LC-MS/MS determination of pantoprazole and amitriptyline in rabbit plasma: application to comparative in vivo pharmacokinetic study of novel formulated effervescent granules with its marketed tablet dosage form - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pantoprazole | C16H15F2N3O4S | CID 4679 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Determination of N3-Methyl Pantoprazole using a Validated HPLC Method

Abstract

This application note describes a precise, accurate, and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of N3-Methyl pantoprazole (B1678409), a known impurity of pantoprazole. The method is developed and validated according to the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control analysis of bulk drug substances and pharmaceutical formulations.

Introduction

Pantoprazole is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders.[1] During its synthesis and storage, several related substances or impurities can be formed, which may affect the safety and efficacy of the final drug product. N3-Methyl pantoprazole is a potential process-related impurity of pantoprazole.[2] Therefore, a robust analytical method for the quantification of this compound is crucial for ensuring the quality and purity of pantoprazole active pharmaceutical ingredient (API) and its formulations. This application note provides a detailed protocol for a reversed-phase HPLC method for the quantification of this compound.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1-methyl-1H-benzimidazole[2] |

| Molecular Formula | C17H17F2N3O4S[2] |

| Molecular Weight | 397.4 g/mol [2] |

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse XDB C18)[3] |

| Mobile Phase | A: 0.01 M Ammonium (B1175870) Acetate (B1210297) buffer (pH 4.5, adjusted with orthophosphoric acid)[3] B: Acetonitrile[3] |

| Gradient | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 22 | |

| 25 | |

| Flow Rate | 1.0 mL/min[4][5] |

| Column Temperature | 30°C[3] |

| Detection Wavelength | 290 nm[4][5] |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile:Water (50:50, v/v) |

Preparation of Solutions

Buffer Preparation (0.01 M Ammonium Acetate, pH 4.5): Dissolve approximately 0.77 g of ammonium acetate in 1000 mL of HPLC grade water. Adjust the pH to 4.5 with diluted orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Add approximately 50 mL of diluent and sonicate to dissolve. Make up the volume to 100 mL with the diluent.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the range of 0.1 µg/mL to 5 µg/mL.

Sample Preparation (from Pantoprazole Bulk Drug): Accurately weigh about 100 mg of the pantoprazole bulk drug sample and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve. Make up the volume to 100 mL with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The developed HPLC method was validated according to ICH Q2(R2) guidelines.[6] The validation parameters are summarized below.

| Validation Parameter | Result |

| Specificity | The method is specific for this compound. No interference was observed from pantoprazole or other related impurities at the retention time of this compound. |

| Linearity | The method is linear over the concentration range of 0.1 - 5.0 µg/mL. The correlation coefficient (r²) was > 0.999. |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantitation (LOQ) | 0.1 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | |

| - Repeatability (Intra-day) | < 2.0% |

| - Intermediate Precision (Inter-day) | < 2.0% |

| Robustness | The method was found to be robust with respect to small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2). |

System Suitability

To ensure the validity of the chromatographic system, system suitability tests were performed. A standard solution of this compound (1 µg/mL) was injected six times. The acceptance criteria are provided in the table below.

| System Suitability Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| % RSD of Peak Area | ≤ 2.0% |

Experimental Workflow Diagram

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The described HPLC method provides a reliable and robust tool for the quantitative determination of this compound in bulk drug and pharmaceutical formulations. The method is specific, linear, accurate, and precise, meeting all the requirements for routine quality control analysis as per ICH guidelines.

References

Application Note: A Proposed LC-MS/MS Protocol for the Identification of N3-Methyl Pantoprazole in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the identification and potential quantification of N3-Methyl pantoprazole (B1678409), a putative metabolite of pantoprazole, in human plasma. Pantoprazole is a widely used proton pump inhibitor, and understanding its complete metabolic profile is crucial for comprehensive pharmacokinetic and drug interaction studies.[1][2] This protocol provides a foundation for researchers by detailing sample preparation, chromatographic separation, and mass spectrometric detection parameters. The method utilizes a simple protein precipitation step followed by reversed-phase liquid chromatography and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Introduction

Pantoprazole is a proton pump inhibitor that effectively suppresses gastric acid secretion by targeting the H+/K+-ATPase enzyme system in gastric parietal cells.[3] It is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, with CYP2C19 and CYP3A4 playing significant roles.[4][5] The main metabolic pathways include demethylation and subsequent sulfation.[4] While major metabolites like pantoprazole sulfone are well-documented, the identification of all metabolic products, including potential N-methylated species, is essential for a complete understanding of its disposition.

N3-Methyl pantoprazole represents a potential phase I metabolite. Its accurate identification requires a highly selective and sensitive analytical method. LC-MS/MS is the technology of choice for such applications due to its ability to separate complex mixtures and provide structural information through mass-based detection. This application note proposes a comprehensive protocol to guide researchers in developing an assay for this compound.

Experimental Protocol

2.1. Materials and Reagents

-

Reference standards for Pantoprazole and a suitable internal standard (e.g., Omeprazole (B731) or a stable isotope-labeled pantoprazole).

-

HPLC-grade acetonitrile (B52724), methanol, and water.[6]

-

Formic acid (LC-MS grade).

-

Human plasma (sourced from a certified vendor).

-

All other chemicals and reagents should be of analytical grade.

2.2. Instrumentation

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

2.3. Sample Preparation: Protein Precipitation

-

Allow frozen human plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 20 µL of the internal standard (IS) working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins. This simple protein precipitation is effective for pantoprazole extraction.[7][8]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or HPLC vial.

-

Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

2.4. Liquid Chromatography (LC) Conditions The chromatographic conditions are adapted from established methods for pantoprazole and its metabolites to ensure good separation and peak shape.[9][10][11][12]

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B over 5 minutes, hold for 2 min, re-equilibrate for 3 min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

2.5. Mass Spectrometry (MS) Conditions Detection is performed using an ESI source operating in positive ion mode. The Multiple Reaction Monitoring (MRM) transitions for pantoprazole are well-established.[7][8][13][14] For this compound, the transitions are hypothesized based on the known fragmentation of the parent compound. The addition of a methyl group (CH3) to the pantoprazole structure (MW: 383.37 g/mol ) increases the mass by 14.01565 Da.

| Parameter | Condition |

| Ion Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Data Presentation

3.1. Hypothesized MRM Transitions The following table summarizes the proposed MRM transitions for the analysis. The primary fragmentation of pantoprazole involves the cleavage of the sulfinyl bridge, yielding a characteristic product ion around m/z 200.[7][8][14] A similar fragmentation is anticipated for its N-methylated analog. Collision energies should be optimized empirically.

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Pantoprazole | 384.1 | 200.1 | 100 | 25-35 |

| This compound | 398.1 | 200.1 | 100 | 25-35 |

| Internal Standard (Omeprazole) | 346.1 | 198.0 | 100 | 20-30 |

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow from sample receipt to final data analysis.

Caption: Workflow for this compound Identification.

Conclusion

The protocol described in this application note provides a comprehensive and scientifically grounded starting point for the identification of this compound in human plasma. The method is designed to be sensitive, selective, and robust, employing standard sample preparation techniques and LC-MS/MS instrumentation common in analytical laboratories. Researchers can adapt and validate this protocol to support detailed metabolic profiling and pharmacokinetic studies of pantoprazole, contributing to a deeper understanding of its clinical pharmacology.

References

- 1. Pantoprazole: from drug metabolism to clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review article: cytochrome P450 and the metabolism of proton pump inhibitors--emphasis on rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pantoprazole | C16H15F2N3O4S | CID 4679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Metabolic interactions of the proton-pump inhibitors lansoprazole, omeprazole and pantoprazole with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Analytical method development and validation of simultaneous estimation of rabeprazole, pantoprazole, and itopride by reverse-phase high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A modified high-performance liquid chromatographic method for the analysis of pantoprazole sodium in pharmaceutical dosage forms using lansoprazole as internal standard - Arabian Journal of Chemistry [arabjchem.org]

- 11. iomcworld.org [iomcworld.org]

- 12. trace.tennessee.edu [trace.tennessee.edu]